molecular formula C46H87N3O14P2 B009316 Ara-cdp-opg CAS No. 103383-67-1

Ara-cdp-opg

Número de catálogo B009316
Número CAS: 103383-67-1
Peso molecular: 968.1 g/mol
Clave InChI: VZNJHZQSKLZCNH-JGJFOBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ara-cdp-opg, also known as arabinocytidine-5'-diphospho-1-octadecylglycerol, is a lipophilic nucleoside analogue that has been widely studied for its potential use in cancer treatment. This compound is synthesized using a multistep process that involves the combination of arabinocytidine and 1-octadecylglycerol. In

Mecanismo De Acción

The mechanism of action of Ara-cdp-opg is not fully understood, but studies have suggested that it works by inhibiting DNA synthesis. This compound is incorporated into the DNA of cancer cells, causing DNA damage and ultimately leading to cell death. Ara-cdp-opg has also been shown to induce apoptosis in cancer cells, further contributing to its antitumor activity.
Biochemical and Physiological Effects:
Ara-cdp-opg has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of DNA polymerase, an enzyme that is involved in DNA replication. Ara-cdp-opg has also been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. Additionally, this compound has been found to modulate the expression of several genes involved in cell cycle regulation and apoptosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ara-cdp-opg in lab experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and reach its target within the cell. However, this compound can be difficult to synthesize, which may limit its use in some experiments. Additionally, the mechanism of action of Ara-cdp-opg is not fully understood, which may make it challenging to design experiments to study its effects.

Direcciones Futuras

There are several potential future directions for research on Ara-cdp-opg. One area of focus could be on improving the synthesis method to make this compound more readily available for research and potential clinical use. Additionally, further studies could be conducted to better understand the mechanism of action of Ara-cdp-opg and to identify potential drug targets for cancer treatment. Finally, research could be conducted to explore the potential use of this compound in combination with other cancer treatments to enhance its antitumor activity.
In conclusion, Ara-cdp-opg is a lipophilic nucleoside analogue that has shown promise as a potential cancer treatment. Its antitumor activity, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development. While there are some limitations to using this compound in lab experiments, future research could help to address these challenges and identify new directions for exploring the potential of Ara-cdp-opg in cancer treatment.

Métodos De Síntesis

The synthesis of Ara-cdp-opg involves the combination of Ara-cdp-opgine and 1-octadecylglycerol. The first step of the synthesis involves the protection of the hydroxyl group in the 3' position of Ara-cdp-opgine using a tert-butyldimethylsilyl group. The 5' hydroxyl group of Ara-cdp-opgine is then phosphorylated using a phosphoramidite derivative, forming Ara-cdp-opgine-5'-phosphoramidite. The protected 3' hydroxyl group is then deprotected, and the resulting compound is coupled with 1-octadecylglycerol using a phosphoramidite coupling reaction. The final product is purified using column chromatography.

Aplicaciones Científicas De Investigación

Ara-cdp-opg has been studied for its potential use in cancer treatment. Studies have shown that this compound has antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. Ara-cdp-opg has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for further development as a cancer treatment.

Propiedades

Número CAS

103383-67-1

Fórmula molecular

C46H87N3O14P2

Peso molecular

968.1 g/mol

Nombre IUPAC

[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-octadecoxypropan-2-yl] hexadecanoate

InChI

InChI=1S/C46H87N3O14P2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35-58-36-39(61-42(50)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2)37-59-64(54,55)63-65(56,57)60-38-40-43(51)44(52)45(62-40)49-34-33-41(47)48-46(49)53/h33-34,39-40,43-45,51-52H,3-32,35-38H2,1-2H3,(H,54,55)(H,56,57)(H2,47,48,53)/t39?,40-,43-,44+,45-/m1/s1

Clave InChI

VZNJHZQSKLZCNH-JGJFOBQESA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

SMILES canónico

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC

Sinónimos

1-beta-D-arabinofuranosylcytosine 5'-diphosphate-1-O-octadecyl-2-O-palmitoyl-glycerol
ara-CDP-1-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-3-O-octadecyl-2-O-palmitoyl-sn-glycerol
ara-CDP-OPG

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.